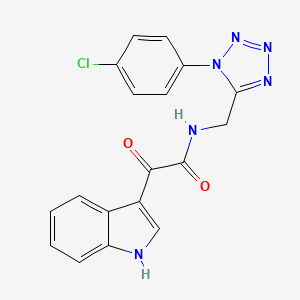

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

The compound N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide features a hybrid structure combining a tetrazole ring, a 4-chlorophenyl group, and an indole moiety linked via an oxoacetamide bridge. The tetrazole ring (a nitrogen-rich heterocycle) is known for its bioisosteric resemblance to carboxylic acids, enhancing metabolic stability and binding affinity in drug design .

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN6O2/c19-11-5-7-12(8-6-11)25-16(22-23-24-25)10-21-18(27)17(26)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHWPUVPTDBHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that combines the pharmacological properties of tetrazole and indole moieties, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula : CHClNO

- Molecular Weight : 413.9 g/mol

- CAS Number : 921143-49-9

The structure features a tetrazole ring, which is known for its ability to interact with biological targets, enhancing the compound's potential as a therapeutic agent.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of tetrazole derivatives. For instance, compounds containing the tetrazole moiety exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms. The incorporation of indole further enhances this activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 - 16 |

| Escherichia coli | 8 - 32 |

| Pseudomonas aeruginosa | 16 - 64 |

These findings suggest that this compound could serve as a lead compound in developing new antibiotics.

2. Anticancer Activity

Research indicates that indole and tetrazole derivatives possess significant anticancer properties. In vitro studies using various human cancer cell lines have shown that these compounds can inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver carcinoma) | 15 - 30 |

| MCF-7 (breast cancer) | 10 - 25 |

| CCRF-CEM (leukemia) | 5 - 15 |

For example, the cytotoxicity of related compounds was evaluated using the MTT assay, demonstrating that certain derivatives led to a substantial decrease in cell viability after treatment.

3. Anti-inflammatory Effects

Tetrazole derivatives have also been noted for their anti-inflammatory activities. Studies have shown that these compounds can reduce inflammation markers in vitro, which may be beneficial for conditions such as arthritis or chronic inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to programmed cell death.

Case Studies

Recent studies highlight the therapeutic potential of tetrazole-containing compounds:

- Study on Anticancer Activity : A study demonstrated that a similar tetrazole derivative exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.

- Antimicrobial Efficacy Evaluation : Another research project evaluated a series of tetrazole derivatives against clinical isolates of resistant bacteria, revealing promising results that support further development into clinical candidates.

Comparison with Similar Compounds

Structural Analogues with Tetrazole and Indole Moieties

Compound 4p (from ): N-((4-chlorophenyl)(1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)ethanamine

- Structural Differences : Replaces the oxoacetamide bridge with an ethanamine chain and introduces a 4-methoxyphenyl group.

- Key Observations :

Compound 4l (): N-(benzo[d][1,3]dioxol-5-yl)(1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)ethanamine

- Structural Differences : Substitutes 4-chlorophenyl with a benzodioxole group.

- Functional Impact : The benzodioxole moiety may improve antioxidant activity due to electron-donating properties, contrasting with the electron-withdrawing chloro group in the target compound .

Indole-Based Analogues with Varied Substituents

2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-methoxyethyl)acetamide ()

- Structural Differences : Replaces the tetrazole with a 4-chlorobenzoyl group and adds a methoxyethyl chain.

N-t-Butyl-2-(1H-indol-3-yl)-2-oxoacetamide ()

- Structural Differences : Lacks the tetrazole and 4-chlorophenyl groups; features a t-butyl substituent.

- Metabolic Stability : The t-butyl group may confer higher metabolic stability but could limit solubility compared to the polar tetrazole .

Bioactive Analogues with Antimicrobial and Anticancer Potential

4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives ()

- Structural Differences : Oxazol-5-one ring replaces tetrazole; includes a fluoro-indole group.

- Bioactivity : Compound 6a exhibited the highest antioxidant (DPPH scavenging) and antimicrobial activity, suggesting that electron-withdrawing groups (e.g., fluoro) enhance these properties .

2-(1-(3-Bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide ()

- Structural Differences : Nitrophenyl and bromopropyl substituents.

- Functional Impact : The nitro group may enhance antibacterial activity through radical generation but could increase toxicity .

Apoptosis-Inducing Indole Derivatives ()

- Examples : 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyrido[2,3-b]pyrazin-7-ylacetamide.

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the tetrazole and indole precursors via nucleophilic substitution or amide bond formation. For example, tetrazole intermediates can be synthesized using PEG-400 as a solvent with catalysts like Bleaching Earth Clay (pH 12.5) under 70–80°C . Intermediates are characterized via H NMR (e.g., δ 13.30 ppm for NH groups) and IR spectroscopy to confirm functional groups like amides and tetrazoles .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.42–7.58 ppm, NH signals at δ 10.10–13.30 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm) and tetrazole ring (C-N, ~1450 cm) vibrations .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., MW ~406–406.4 g/mol for analogous compounds) .

Q. What are typical reaction conditions for forming the tetrazole-indole backbone?

- Methodological Answer : Reactions often use polar aprotic solvents (e.g., DMF), bases (e.g., KCO), and temperatures of 70–100°C. For example, tetrazole-alkylation steps require controlled pH (e.g., pH 12.5) and catalysts like Bleaching Earth Clay to enhance yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or compound purity. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure >95% purity via HPLC. Cross-reference structural analogs (e.g., indole-tetrazole hybrids) to identify structure-activity relationships (SARs) .

Q. What computational methods assist in predicting the reactivity and binding modes of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states for amide bond formation) using software like Gaussian .

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the indole moiety’s affinity for hydrophobic pockets .

Q. How to address tautomeric equilibria observed in NMR spectra?

- Methodological Answer : Tautomerism (e.g., amine-imine forms) can lead to split H NMR signals. Use variable-temperature NMR to track equilibria or employ deuterated solvents (e.g., DMSO-d) to stabilize specific tautomers. For example, a 50:50 amine:imine ratio was resolved at 25°C in DMSO .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test heterogeneous catalysts (e.g., Zeolite Y-H) to reduce side reactions .

- Solvent Systems : Use PEG-400 for improved solubility of intermediates .

- Reaction Monitoring : Track progress via TLC (R analysis) and adjust stoichiometry dynamically .

Q. How to validate target engagement in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.